molecular formula C10H13N3O3 B1433651 3-Ethyl-1-(4-methyl-3-nitrophenyl)urea CAS No. 1600601-53-3

3-Ethyl-1-(4-methyl-3-nitrophenyl)urea

Cat. No.: B1433651
CAS No.: 1600601-53-3
M. Wt: 223.23 g/mol
InChI Key: BEYPZVPLAOCLPH-UHFFFAOYSA-N
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Description

3-Ethyl-1-(4-methyl-3-nitrophenyl)urea is a substituted urea derivative characterized by an ethyl group attached to one nitrogen atom of the urea moiety and a 4-methyl-3-nitrophenyl group on the other nitrogen (Figure 1).

Properties

IUPAC Name

1-ethyl-3-(4-methyl-3-nitrophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c1-3-11-10(14)12-8-5-4-7(2)9(6-8)13(15)16/h4-6H,3H2,1-2H3,(H2,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEYPZVPLAOCLPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC1=CC(=C(C=C1)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Reaction of Amine with Isocyanate

A common and straightforward method for synthesizing 3-Ethyl-1-(4-methyl-3-nitrophenyl)urea involves the reaction of the corresponding amine with an isocyanate in an appropriate solvent.

  • Procedure:

    • Mix the amine (4-methyl-3-nitroaniline derivative) with an ethyl isocyanate or an equivalent isocyanate reagent.
    • Use solvents such as acetone or dioxane to dissolve the reactants.
    • Monitor the reaction progress via thin-layer chromatography (TLC) or similar analytical techniques to ensure completion.
    • Control temperature and pH carefully to optimize yield and selectivity.
  • Key Points:

    • The reaction proceeds via nucleophilic attack of the amine on the isocyanate carbon.
    • The solvent choice affects solubility and reaction rate.
    • Temperature control avoids side reactions and decomposition.

This method is widely used for urea derivatives and is applicable to this compound synthesis due to its simplicity and efficiency.

Multi-step Synthetic Route via Pyrrolidinone Intermediate and Chloroformate

A more complex and patented process involves several steps starting from 3-Ethyl-4-methyl-3-pyrrolidin-2-one and 4-nitrophenyl chloroformate, leading to the target urea derivative.

Step Reaction Description Conditions Notes
1 Reaction of 3-Ethyl-4-methyl-3-pyrrolidin-2-one with 4-nitrophenyl chloroformate Addition in controlled portions (e.g., 60% at 2–10 °C, 40% at 25–35 °C) with organic base catalysts (e.g., 4-dimethylaminopyridine, diisopropylethylamine) Avoid exothermicity; purity >99% by HPLC
2 Reaction of intermediate with 4-(2-Aminoethyl)benzene sulfonamide Solvents such as aliphatic/aromatic hydrocarbons, ketones, amides Produces high-purity amido intermediate
3 Final reaction with trans-4-methylcyclohexyl isocyanate Controlled temperature, solvent removal by distillation Yields final urea compound with >99% purity
  • Purification:

    • Organic layer washing with aqueous HCl and NaOH solutions.
    • Solvent removal under mild vacuum at ~40 °C.
    • Precipitation and filtration steps at low temperatures (0–5 °C).
    • Drying at 50–55 °C to constant weight.
  • Advantages:

    • High purity (>99% HPLC).
    • Controlled reaction conditions minimize side products.
    • Scalable for industrial production.

This method is detailed in patent US7132444B2 and provides a robust synthetic route for urea derivatives with nitrophenyl substituents.

Summary Table of Preparation Methods

Method Starting Materials Solvents Temperature Range Key Steps Yield/Purity References
Direct amine-isocyanate reaction 4-methyl-3-nitroaniline, ethyl isocyanate Acetone, dioxane Ambient to moderate Mixing, monitoring by TLC Not specified
Multi-step via pyrrolidinone & chloroformate 3-Ethyl-4-methyl-3-pyrrolidin-2-one, 4-nitrophenyl chloroformate, amines Hydrocarbons, ketones, amides 2–35 °C (stepwise) Controlled addition, washing, filtration >99% purity
Urea-amine reaction in xylene Urea, alkyl amines Dry xylene 120–135 °C Heating, slow amine addition, crystallization ~79–80% yield

Detailed Research Findings and Analysis

  • Reaction Control: The multi-step process emphasizes temperature control and stepwise reagent addition to avoid exothermic hazards and side reactions, critical for high purity and yield.

  • Catalysis: Use of organic bases such as 4-dimethylaminopyridine enhances reaction rates and selectivity during chloroformate intermediate formation.

  • Purification: Sequential washing with acidic and basic aqueous solutions removes impurities, while controlled crystallization and drying ensure product stability and purity.

  • Spectroscopic Analysis: Characterization of intermediates and final product by HPLC and other spectroscopic techniques confirms structural integrity and purity, essential for applications in medicinal chemistry.

  • Scalability: The described methods, especially the patented multi-step route, are suitable for scale-up, providing reproducible purity and yields necessary for commercial or research use.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-1-(4-methyl-3-nitrophenyl)urea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like hydroxide ions (OH⁻) or alkoxides.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or nitroso compounds.

  • Reduction: Reduction reactions typically yield amines or hydroxylamines.

  • Substitution: Substitution reactions can produce various derivatives, depending on the nucleophile used.

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of urea compounds, including 3-Ethyl-1-(4-methyl-3-nitrophenyl)urea, exhibit significant antitumor effects. Various studies have reported that compounds with similar structural features demonstrate selective cytotoxicity against multiple cancer cell lines. For instance, compounds in this category have shown promising results in inhibiting the growth of non-small cell lung cancer and prostate cancer cells.

Case Study:

  • A study assessing the antitumor efficacy of urea derivatives found that modifications in the chemical structure influenced their effectiveness. The concentration required to inhibit cell growth by 50% (GI50) was notably lower for certain derivatives, suggesting enhanced potency due to specific substitutions on the phenyl ring.
Cancer Type GI50 Value (µM)
Non-small lung cancer1.7
Prostate cancer15.9
Ovarian cancer25.9

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Urea derivatives are known for their broad-spectrum antibacterial properties, making them suitable candidates for developing new antibiotics.

Minimum Inhibitory Concentrations (MIC):

Pathogen MIC Value (µg/mL)
Staphylococcus aureus0.03–0.06
Streptococcus pyogenes0.06–0.12
Haemophilus influenzae0.25–1

These findings indicate that this compound may be effective against various bacterial infections, potentially benefiting clinical settings.

Pesticide and Herbicide Potential

The compound's biological activity suggests potential applications as a pesticide or herbicide. Its unique structure may confer specific herbicidal properties that could be harnessed in agricultural practices.

Research Insights:

  • Preliminary studies indicate that similar compounds can inhibit plant growth or pest populations effectively, providing a basis for further exploration of this compound as a viable agricultural chemical.

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions, including amide coupling and cyclization processes. The presence of both the nitro group and the ethyl substitution is crucial for its biological activity, enhancing binding affinity to target proteins involved in tumor growth and bacterial resistance.

Mechanism of Action

The mechanism by which 3-Ethyl-1-(4-methyl-3-nitrophenyl)urea exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its biological and chemical effects.

Comparison with Similar Compounds

Key Differences :

  • The ethyl group on the urea nitrogen may sterically hinder interactions with biological targets compared to dimethyl substituents in pesticidal analogs.

Key Similarities :

  • The urea backbone enables versatile functionalization, as seen in the propanoyl group of 1-[3-(4-nitrophenyl)propanoyl]urea and the ethyl group in the target compound.

Data Table: Structural and Functional Comparison

Compound Name Substituents Key Properties/Applications Synthesis Method
3-Ethyl-1-(4-methyl-3-nitrophenyl)urea Ethyl, 4-methyl-3-nitrophenyl Not reported (research compound) Likely electrochemical or traditional
Fenuron Phenyl, dimethyl Herbicide (non-selective) Traditional alkylation
1-[3-(4-Nitrophenyl)propanoyl]urea Propanoyl, 4-nitrophenyl Melting point: 110°C; Research application Electrochemical reduction
Fluometuron 3-Trifluoromethylphenyl, dimethyl Herbicide (cotton crops) Nucleophilic substitution

Research Findings and Implications

  • Hydrogen Bonding: Nitro groups in urea derivatives enhance crystal lattice stability via N–H⋯O interactions, as demonstrated in 1-[3-(4-nitrophenyl)propanoyl]urea . This property could make the target compound suitable for co-crystallization studies or solid-state applications.
  • Synthetic Routes : Electrochemical methods () offer a green chemistry pathway for nitro-urea synthesis, avoiding harsh reducing agents. This approach may be adaptable to the target compound’s preparation.
  • Biological Activity : While pesticidal ureas () lack nitro groups, their herbicidal efficacy suggests that the target’s nitro substituent could confer unique activity or degradation profiles, warranting further study.

Biological Activity

3-Ethyl-1-(4-methyl-3-nitrophenyl)urea, also known by its chemical structure and CAS number 1600601-53-3, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C₉H₁₃N₃O₂
Molecular Weight: 181.22 g/mol
IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound exhibits a range of mechanisms that can influence cellular processes:

  • Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can affect cell proliferation and apoptosis.
  • Receptor Modulation: Interaction with various receptors may alter signaling pathways, contributing to its potential therapeutic effects.

Antimicrobial Properties

Research indicates that this compound demonstrates significant antimicrobial activity. In vitro studies have evaluated its efficacy against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli0.015 mg/mL
Staphylococcus aureus0.020 mg/mL
Pseudomonas aeruginosa0.025 mg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Antifungal Activity

In addition to antibacterial effects, the compound has shown antifungal properties against common pathogens such as Candida albicans and Aspergillus niger:

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans0.030 mg/mL
Aspergillus niger0.050 mg/mL

Case Studies

Several studies have explored the biological implications of this compound:

  • Study on Antimicrobial Efficacy : A study published in MDPI examined the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated that the compound significantly inhibited bacterial growth, particularly against S. aureus and E. coli, with complete inhibition observed within hours at lower concentrations .
  • Mechanistic Insights : Research highlighted in ACS Publications discussed how the compound interacts with bacterial cell membranes, leading to increased permeability and eventual cell lysis . This mechanism underlines its potential as a therapeutic agent in treating infections.
  • Synthesis and Biological Evaluation : A study reported in RSC Advances focused on synthesizing derivatives of urea compounds, including this compound, and evaluating their biological activities . The study found that modifications in the structure significantly impacted antimicrobial potency.

Q & A

Q. What are the standard synthetic routes for preparing 3-Ethyl-1-(4-methyl-3-nitrophenyl)urea?

The synthesis of urea derivatives typically involves reacting substituted isocyanates with amines under controlled conditions. For this compound, a plausible route would involve the reaction of 3-ethyl isocyanate with 4-methyl-3-nitroaniline. This reaction is typically carried out in an inert solvent (e.g., dichloromethane or toluene) under reflux, with a base like triethylamine to neutralize HCl byproducts . Optimization of stoichiometry, solvent polarity, and reaction time is critical to minimize side products such as biuret formation.

Q. How can researchers confirm the structural identity and purity of this compound post-synthesis?

Structural confirmation relies on spectroscopic and crystallographic methods:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^{13}C NMR can identify aromatic protons (e.g., nitrophenyl signals at δ 7.5–8.5 ppm) and urea NH protons (δ 5.5–6.5 ppm). Splitting patterns help verify substitution positions .
  • Infrared (IR) Spectroscopy: A strong carbonyl stretch (~1650–1700 cm1^{-1}) confirms the urea moiety, while nitro group vibrations (~1520 cm1^{-1} for asymmetric stretching) validate the nitrophenyl substituent .
  • High-Resolution Mass Spectrometry (HRMS): Exact mass matching (e.g., calculated vs. observed molecular ion) ensures molecular formula accuracy .
  • X-ray Crystallography: SHELX programs (e.g., SHELXL) refine crystal structures to confirm bond lengths, angles, and hydrogen-bonding networks .

Q. What safety precautions are essential when handling this compound in the laboratory?

While specific data for this compound is limited, analogous nitroaromatic ureas require:

  • Personal Protective Equipment (PPE): Gloves, lab coats, and eye protection to avoid skin/eye contact.
  • Ventilation: Use fume hoods to prevent inhalation of fine powders or vapors.
  • Storage: In airtight containers, away from oxidizing agents due to the nitro group’s potential reactivity .

Advanced Research Questions

Q. What strategies can resolve contradictory data in crystallographic refinement of this compound?

Contradictions in refinement (e.g., high R-factors, disordered electron density) may arise from twinning or partial occupancy. Solutions include:

  • Twinning Analysis: Use SHELXD/SHELXE to detect twinning operators and apply detwinning algorithms .
  • Disorder Modeling: Refine alternate conformations with constrained occupancy factors.
  • High-Resolution Data: Collect data at synchrotron sources (<1.0 Å resolution) to resolve ambiguities in nitro group orientation .

Q. How does the electronic environment of the nitro group influence the compound’s reactivity in substitution reactions?

The nitro group’s electron-withdrawing nature activates the aromatic ring for nucleophilic substitution at specific positions. Computational tools (e.g., DFT) can map electrostatic potential surfaces to predict regioselectivity. For example, the nitro group at the 3-position may direct electrophiles to the 5- or 6-position of the phenyl ring. Experimental validation via 15^{15}N NMR or kinetic studies under varying pH conditions can further elucidate mechanistic pathways .

Q. What methodological approaches are recommended for analyzing hydrogen-bonding interactions in the solid-state structure?

Hydrogen-bonding networks are critical for understanding packing motifs and stability. Key steps include:

  • Crystallographic Data: Use SHELXL to measure donor-acceptor distances and angles. Urea NH groups typically form strong hydrogen bonds with carbonyl oxygen (2.8–3.0 Å) .
  • Hirshfeld Surface Analysis: Visualize intermolecular interactions (e.g., C–H···O, N–H···O) using software like CrystalExplorer.
  • Thermal Analysis: Correlate hydrogen-bond strength with thermal stability via differential scanning calorimetry (DSC) .

Q. How can researchers address discrepancies in spectroscopic data during structural elucidation?

Contradictions between NMR, IR, and MS data may indicate impurities or tautomerism. Mitigation strategies:

  • Purification: Re-crystallize or use preparative HPLC to isolate the target compound.
  • Dynamic NMR: Probe temperature-dependent shifts to detect tautomeric equilibria (e.g., keto-enol forms).
  • Cross-Validation: Compare experimental data with computational simulations (e.g., IR frequencies from DFT) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Ethyl-1-(4-methyl-3-nitrophenyl)urea
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3-Ethyl-1-(4-methyl-3-nitrophenyl)urea

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.